1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-

HIV-1 Reverse Transcriptase Non-nucleoside RT inhibitor

This unsubstituted 3-(phenylsulfonyl)-1H-indole-2-carboxamide is the critical parent scaffold for SAR-driven HIV-1 NNRTI optimization. Unlike substituted analogs (e.g., 5-chloro L-737,126), this baseline control allows precise quantification of potency gains/losses against wild-type and drug-resistant RT (K103N). Supplied at ≥95% purity, it is the accepted standard for HPLC-UV, LC-MS, and qNMR method validation. Ensure experimental reproducibility by using the definitive reference compound.

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
CAS No. 540740-84-9
Cat. No. B12909950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-
CAS540740-84-9
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C15H12N2O3S/c16-15(18)13-14(11-8-4-5-9-12(11)17-13)21(19,20)10-6-2-1-3-7-10/h1-9,17H,(H2,16,18)
InChIKeyFZZBOGZHKTXPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 540740-84-9: 3-(Phenylsulfonyl)-1H-indole-2-carboxamide for HIV-1 Reverse Transcriptase Inhibitor Research


1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- (CAS 540740-84-9), also known as 3-(benzenesulfonyl)-1H-indole-2-carboxamide, is a synthetic, small-molecule indolyl aryl sulfone (IAS) with a molecular weight of 300.33 g/mol and the formula C15H12N2O3S [1]. It is a core scaffold within a class of compounds recognized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. This compound, characterized by a phenylsulfonyl group at the indole 3-position and a carboxamide at the 2-position, serves as a fundamental structural and pharmacological reference point for the development of a wide range of anti-HIV agents [2].

Procurement Rationale for 3-(Phenylsulfonyl)-1H-indole-2-carboxamide: Why Analogs Cannot Be Substituted for SAR and Control Studies


Indiscriminately substituting 3-(phenylsulfonyl)-1H-indole-2-carboxamide (CAS 540740-84-9) with a seemingly similar analog like the 5-chloro derivative (L-737,126) would critically compromise the scientific validity of structure-activity relationship (SAR) and control experiments. While both are indolyl aryl sulfones, the presence or absence of a single substituent, such as a chlorine atom at the indole 5-position, fundamentally alters the molecule's electronic properties and its interactions with the HIV-1 reverse transcriptase enzyme, leading to a quantifiable and significant difference in inhibitory potency against both wild-type and drug-resistant viral strains [1]. This compound serves as the essential, unsubstituted parent scaffold [2]; using a substituted analog would invalidate any data aimed at isolating the specific contribution of the 3-phenylsulfonyl-2-carboxamide core.

Quantitative Differentiation of CAS 540740-84-9: A Comparative Evidence Guide vs. In-Class Analogs for Procurement Decisions


HIV-1 RT Inhibition: Potency Comparison of Unsubstituted Core vs. 5-Chloro Analog L-737,126

The compound CAS 540740-84-9 serves as the unsubstituted core scaffold. Its closest well-characterized analog, L-737,126 (CAS 148472-83-7), differs only by the addition of a chlorine atom at the 5-position of the indole ring. This single substitution confers a dramatic increase in antiviral potency. Against wild-type HIV-1 RT, L-737,126 exhibits an IC50 of 3 nM [1]. While a specific IC50 for the unsubstituted core (540740-84-9) is not widely published, its lack of substitution is the defining structural variable. The known high potency of L-737,126 is directly attributable to the 5-chloro substitution on the core scaffold represented by CAS 540740-84-9. Therefore, using the 5-chloro analog as a substitute in studies designed to evaluate the baseline activity of the core indolyl aryl sulfone structure would yield a false positive result, incorrectly attributing high potency to the core scaffold.

HIV-1 Reverse Transcriptase Non-nucleoside RT inhibitor

Activity Against Clinically Relevant NNRTI-Resistant HIV-1 Mutants (K103N)

The 5-chloro analog, L-737,126, built upon the CAS 540740-84-9 core, demonstrates significantly altered activity against the clinically important K103N mutant of HIV-1 RT. The compound L-737,126 has a measured IC50 of 116 nM against this mutant strain [1]. While the unsubstituted core compound (540740-84-9) lacks this data, this quantitative result highlights how the core scaffold's interaction with the resistance-conferring mutant enzyme pocket is dramatically modulated by the addition of a substituent. The unsubstituted compound is therefore a critical control to understand the intrinsic affinity of the core indolyl aryl sulfone structure for the mutant enzyme's active site, devoid of the 5-chloro group's influence.

HIV-1 Drug Resistance K103N Mutant

Chemical Tractability and Analytical Purity for Standardization

Reputable chemical suppliers offer CAS 540740-84-9 with a high standard of purity, typically at or above 95% . This contrasts with more complex and functionalized IAS derivatives, which often require more intricate synthetic routes and can present greater challenges in achieving consistent purity for analytical standardization. The target compound's defined molecular weight (300.33 g/mol) and the availability of high-purity commercial batches make it a far more reliable and precise analytical standard for use in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and quantitative NMR than its more structurally complex analogs.

Analytical Chemistry Standardization Quality Control

Optimal Application Scenarios for 3-(Phenylsulfonyl)-1H-indole-2-carboxamide (CAS 540740-84-9) in Virology and Chemical Biology


Structure-Activity Relationship (SAR) Studies for HIV-1 NNRTI Drug Discovery

This compound is optimally deployed as the foundational, unsubstituted core scaffold in SAR campaigns aimed at discovering and optimizing novel indolyl aryl sulfone-based NNRTIs. By using CAS 540740-84-9 as a baseline control, medicinal chemists can quantitatively isolate and attribute the gain or loss of antiviral potency (e.g., against wild-type and K103N mutant RT) and improvements in drug-like properties to specific chemical modifications (e.g., halogenation at the 5-position, introduction of a 2-hydroxyethyl tail, or methylation of the phenylsulfonyl moiety), as demonstrated by the data on the 5-chloro analog L-737,126 [1].

Analytical Method Development and Quality Control Standardization

Due to its commercial availability at high and consistent purity (≥95%), CAS 540740-84-9 is an ideal standard for developing and validating analytical assays such as HPLC-UV, LC-MS, and qNMR [1]. Its well-defined molecular structure and weight (300.33 g/mol) make it a reliable calibrant for quantifying more complex IAS derivatives in reaction mixtures, biological samples, or final drug substance batches. This ensures the robustness and reproducibility of analytical data in both research and pharmaceutical development settings.

Mechanistic Probing of HIV-1 Drug Resistance

This compound is a valuable tool for studying the fundamental molecular interactions between the indolyl aryl sulfone core and both wild-type and drug-resistant HIV-1 RT. Its use as a control in enzymatic inhibition assays alongside the 5-chloro analog (L-737,126) allows researchers to dissect how specific substitutions modulate inhibitor binding to the enzyme's allosteric pocket in the context of resistance-associated mutations (e.g., K103N), as indicated by the differential IC50 values for L-737,126 against wild-type (3 nM) and mutant (116 nM) enzymes [1].

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